2,4-dimethylphenyl 4-methylbenzenesulfonate
Beschreibung
2,4-dimethylphenyl 4-methylbenzenesulfonate is an organic compound characterized by the presence of a tosyloxy group attached to a m-xylene structure. The tosyloxy group, derived from toluenesulfonic acid, is known for its utility in organic synthesis, particularly in the formation of esters and amides. This compound is of significant interest due to its versatile applications in various fields of chemistry and industry.
Eigenschaften
Molekularformel |
C15H16O3S |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(2,4-dimethylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H16O3S/c1-11-4-7-14(8-5-11)19(16,17)18-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
InChI-Schlüssel |
JCCHEZOAIYYINI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylphenyl 4-methylbenzenesulfonate typically involves the reaction of m-xylene with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then isolated and purified. The general reaction conditions include:
Reactants: m-xylene, p-toluenesulfonyl chloride
Solvent: Dichloromethane or similar organic solvent
Base: Pyridine or triethylamine
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: On an industrial scale, the production of 2,4-dimethylphenyl 4-methylbenzenesulfonate follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-dimethylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Reduction Reactions: The compound can be reduced to form m-xylene by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of 2,4-dimethylphenyl 4-methylbenzenesulfonate can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents like dichloromethane, mild heating
Reduction: Lithium aluminum hydride, ether solvents, low temperatures
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions
Major Products:
Substitution: Substituted xylene derivatives
Reduction: m-xylene
Oxidation: Sulfonic acids or other oxidized products
Wissenschaftliche Forschungsanwendungen
2,4-dimethylphenyl 4-methylbenzenesulfonate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of esters and amides.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds, especially in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2,4-dimethylphenyl 4-methylbenzenesulfonate primarily involves its role as a leaving group in substitution reactions. The tosyloxy group, being a good leaving group, facilitates the nucleophilic attack on the carbon atom to which it is attached. This leads to the formation of new chemical bonds and the substitution of the tosyloxy group with various nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
2,4-dimethylphenyl 4-methylbenzenesulfonate can be compared with other similar compounds such as:
4-(Tosyloxy)-toluene: Similar structure but with a single methyl group instead of two.
4-(Tosyloxy)-benzene: Lacks the methyl groups present in m-xylene.
4-(Tosyloxy)-ethylbenzene: Contains an ethyl group instead of two methyl groups.
Uniqueness: The presence of two methyl groups in 2,4-dimethylphenyl 4-methylbenzenesulfonate provides unique steric and electronic properties, making it distinct from its analogs. These properties influence its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
